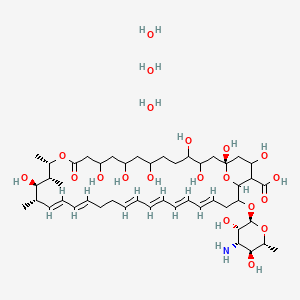
Nystatin A1 trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nystatin A1 trihydrate is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily used as an antifungal agent to treat infections caused by Candida species. This compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and fungal cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nystatin A1 trihydrate is typically produced through fermentation processes involving Streptomyces noursei. The fermentation broth is subjected to extraction and purification steps to isolate the antibiotic. The compound is then crystallized to obtain the trihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces noursei. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes extraction, purification, and crystallization to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nystatin A1 trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .
Aplicaciones Científicas De Investigación
Nystatin A1 trihydrate has a wide range of scientific research applications:
Mecanismo De Acción
Nystatin A1 trihydrate exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding creates pores in the membrane, leading to leakage of intracellular contents and disruption of essential cellular processes. The selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: Another polyene macrolide antibiotic with a similar mechanism of action but higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis, leading to fungal cell death.
Miconazole: Another azole antifungal with a similar mechanism to fluconazole.
Uniqueness of Nystatin A1 Trihydrate
This compound is unique due to its specific binding to ergosterol and its ability to form pores in the fungal cell membrane. Unlike azole antifungals, which inhibit ergosterol synthesis, this compound directly disrupts the cell membrane, leading to rapid fungal cell death .
Propiedades
Fórmula molecular |
C47H81NO20 |
|---|---|
Peso molecular |
980.1 g/mol |
Nombre IUPAC |
(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1 |
Clave InChI |
ZCIAQBMEBDLDJC-XOQWAWLRSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
SMILES canónico |
CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


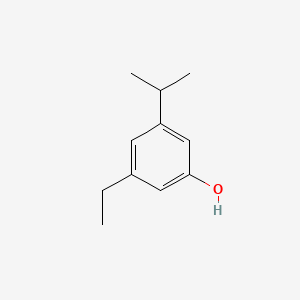
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
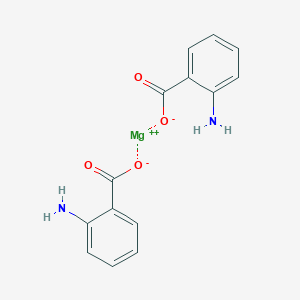

![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
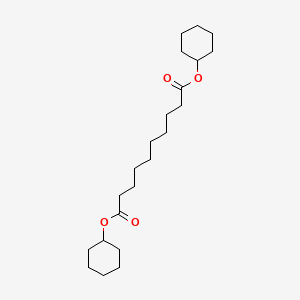
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
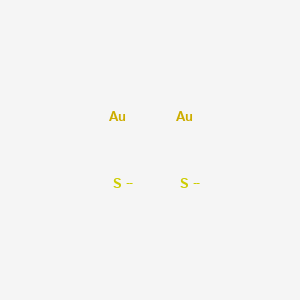

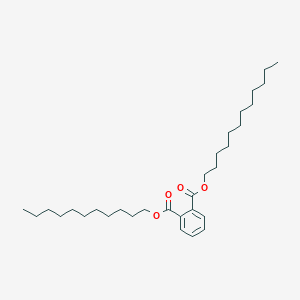
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
